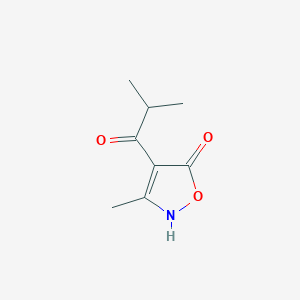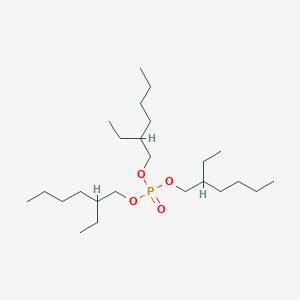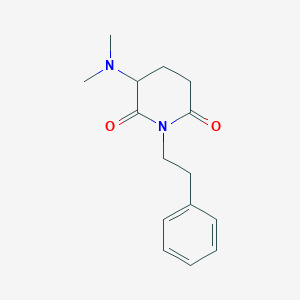
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is a chemical compound with the molecular formula C10H13NO3. It is also known as Leucine Oxazolone, and it is a derivative of leucine, which is an essential amino acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food technology.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one in lab experiments is its ability to form stable complexes with certain drugs, making it a potential drug delivery system. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one. One area of interest is its potential use as a drug delivery system for certain drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and food technology. Further research is also needed to determine the safety and toxicity of this compound.
Synthesemethoden
The synthesis of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one involves the reaction of leucine with ethyl chloroformate and triethylamine in dichloromethane. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs.
Eigenschaften
IUPAC Name |
3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7(10)6-5(3)9-12-8(6)11/h4,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMTBYUPCMXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-methylisoxazol-4-yl)-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)








![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)


![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)